2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-butene-1,4-diol as a starting material, which undergoes cyclodehydration to form the bifuranyl structure . The reaction conditions often include the use of catalysts such as copper acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5,2′,5′-Tetrahydro-[3,3′]bifuranyl: This compound has a similar bifuranyl structure but differs in the position of the hydroxyl group.
2,3,4,5-Tetrahydropyridine: Another related compound with a tetrahydro structure, commonly used in organic synthesis.
Uniqueness
2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1420793-84-5 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-(furan-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C8H10O3/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,9H,4-5H2 |
InChI Key |
SWKCMSYLHLXADV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=CO2 |
Origin of Product |
United States |
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